7-bromo-4-chloro-6-methoxyquinoline
Description
Significance of the Quinoline (B57606) Core in Chemical Sciences
The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the world of heterocyclic chemistry. This structural motif is not merely an academic curiosity; it is a privileged core found in numerous natural products and synthetic molecules with significant biological activities. The versatility of the quinoline ring system allows for a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. Its aromatic nature and the presence of a nitrogen atom provide unique electronic properties and opportunities for diverse chemical modifications. This has made quinoline and its derivatives a subject of intense study in medicinal chemistry and materials science.
Academic Context of Halogenated Methoxyquinolines
Within the broader family of quinolines, those bearing both halogen and methoxy (B1213986) substituents are of particular interest to researchers. Halogens, such as bromine and chlorine, can significantly influence a molecule's physicochemical properties, including its lipophilicity and metabolic stability. The methoxy group, a potent electron-donating group, can modulate the electronic environment of the quinoline ring, affecting its reactivity and biological interactions. The combination of these substituents on the quinoline framework creates a diverse chemical space for the development of new compounds with tailored properties. Research into halogenated methoxyquinolines often explores their potential as intermediates in the synthesis of more complex molecules and as bioactive agents themselves.
Overview of Research Trajectories for 7-Bromo-4-chloro-6-methoxyquinoline
While extensive research has been conducted on the broader class of halogenated quinolines, the specific compound 7-bromo-4-chloro-6-methoxyquinoline is a more specialized subject of investigation. Current research trajectories for this compound and its close isomers primarily focus on its utility as a versatile building block in organic synthesis. The presence of multiple reactive sites—the chloro, bromo, and methoxy groups—on the quinoline core allows for a variety of chemical transformations. This makes it a valuable precursor for creating more complex molecular architectures, which may then be screened for potential applications in various fields of chemical and biological research.
Chemical and Physical Properties
The fundamental properties of 7-bromo-4-chloro-6-methoxyquinoline are crucial for its handling, characterization, and application in a research setting.
| Property | Value |
| Molecular Formula | C₁₀H₇BrClNO |
| Monoisotopic Mass | 270.93994 Da |
| Predicted XlogP | 3.5 |
| SMILES | COC1=CC2=C(C=CN=C2C=C1Br)Cl |
| InChI | InChI=1S/C10H7BrClNO/c1-14-10-4-6-8(12)2-3-13-9(6)5-7(10)11/h2-5H,1H3 |
| InChIKey | PSRLPSMDTNBOJC-UHFFFAOYSA-N |
| Data sourced from PubChem. uni.lu |
Synthesis and Reactivity
The reactivity of 7-bromo-4-chloro-6-methoxyquinoline is dictated by its functional groups. The chlorine atom at the 4-position is generally the most reactive site for nucleophilic aromatic substitution, a common strategy for introducing new functional groups to the quinoline core. The bromine atom at the 7-position offers another handle for modification, potentially through cross-coupling reactions. The methoxy group at the 6-position can also be a site for chemical transformation, such as demethylation to reveal a hydroxyl group.
Potential Research Applications
Given its structure, 7-bromo-4-chloro-6-methoxyquinoline is a promising candidate as a key intermediate in the synthesis of more complex molecules. The differential reactivity of its halogen substituents allows for selective, stepwise modifications. For instance, the more labile 4-chloro group could be replaced first, followed by a reaction at the 7-bromo position. This controlled functionalization is highly valuable in the construction of libraries of compounds for drug discovery and materials science research. The core structure is related to intermediates used in the synthesis of targeted therapies, highlighting the potential for this class of molecules in medicinal chemistry. chemicalbook.com
Properties
CAS No. |
98993-78-3 |
|---|---|
Molecular Formula |
C10H7BrClNO |
Molecular Weight |
272.5 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 7 Bromo 4 Chloro 6 Methoxyquinoline
De Novo Synthesis Approaches
De novo synthesis provides a flexible and fundamental approach to constructing the 7-bromo-4-chloro-6-methoxyquinoline molecule. These methods involve building the bicyclic quinoline (B57606) system from simpler, non-quinoline precursors, allowing for the introduction of the desired substituents at specific stages.
Multi-Step Synthetic Sequences
A common and logical de novo route begins with a appropriately substituted aniline (B41778). For the target compound, 3-bromo-4-methoxyaniline serves as the ideal starting material. The synthesis proceeds through a cyclization reaction to form the quinoline core, followed by chlorination.
A representative multi-step synthesis is outlined below:
Quinoline Ring Formation: The substituted aniline undergoes condensation with a β-ketoester, such as ethyl acetoacetate , or a malonic ester derivative like diethyl malonate , followed by a high-temperature cyclization. This reaction, known as the Gould-Jacobs reaction when using a malonate derivative, first forms an anilinomethylene intermediate. Thermal cyclization, often carried out in a high-boiling point solvent like diphenyl ether, then yields the quinolin-4-ol. In this case, the product is 7-bromo-6-methoxyquinolin-4-ol .
Chlorination: The resulting 4-hydroxyquinoline (B1666331) is then converted to the 4-chloro derivative. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) , often with a catalytic amount of N,N-Dimethylformamide (DMF). atlantis-press.comatlantis-press.com This step replaces the hydroxyl group at the C4 position with a chlorine atom, yielding the final product, 7-bromo-4-chloro-6-methoxyquinoline .
A similar strategy can be employed using the Conrad-Limpach synthesis, where the aniline is first reacted with a β-ketoester at a lower temperature to form a β-arylaminoacrylate, which is then cyclized at a high temperature to give the 4-quinolone.
| Step | Starting Material | Reagents | Product | Typical Conditions |
| 1 | 3-Bromo-4-methoxyaniline | Diethyl malonate, followed by thermal cyclization | 7-Bromo-6-methoxyquinolin-4-ol | High temperature (e.g., 250°C) in diphenyl ether atlantis-press.com |
| 2 | 7-Bromo-6-methoxyquinolin-4-ol | Phosphorus oxychloride (POCl₃) | 7-Bromo-4-chloro-6-methoxyquinoline | Reflux in POCl₃ (e.g., 110°C) atlantis-press.comguidechem.com |
Regioselective Halogenation Reactions
An alternative de novo strategy involves forming a simpler quinoline core first and then introducing the halogen substituents in a regioselective manner.
Synthesis of 6-methoxyquinoline (B18371): Starting from 4-methoxyaniline (p-anisidine) , a Skraup or Doebner-von Miller reaction can be used to synthesize 6-methoxyquinoline .
Chlorination: The 6-methoxyquinoline can be converted to 4-chloro-6-methoxyquinoline . This often proceeds via an N-oxidation followed by chlorination with POCl₃.
Regioselective Bromination: The final step is the bromination of 4-chloro-6-methoxyquinoline . The position of bromination is directed by the existing substituents. The methoxy (B1213986) group at the C6 position is an activating, ortho-para directing group. mdpi.com The para position (C8) and one ortho position (C5) are part of the fused ring system. The other ortho position, C7, is the most likely site for electrophilic substitution. The electron-withdrawing nature of the heterocyclic nitrogen and the C4-chloro group deactivates the pyridine (B92270) ring, favoring substitution on the benzene (B151609) ring. Therefore, reaction with an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or molecular bromine in a suitable solvent, is expected to yield 7-bromo-4-chloro-6-methoxyquinoline . mdpi.comnih.gov
| Step | Starting Material | Reagents/Reaction Type | Intermediate/Product | Rationale/Reference |
| 1 | 4-Methoxyaniline | Skraup or Doebner-von Miller | 6-Methoxyquinoline | Standard quinoline synthesis atlantis-press.comatlantis-press.com |
| 2 | 6-Methoxyquinoline | 1. m-CPBA 2. POCl₃ | 4-Chloro-6-methoxyquinoline | N-oxidation followed by chlorination atlantis-press.com |
| 3 | 4-Chloro-6-methoxyquinoline | N-Bromosuccinimide (NBS) | 7-Bromo-4-chloro-6-methoxyquinoline | Regioselective electrophilic bromination directed by the C6-methoxy group mdpi.comnih.gov |
Introduction of Methoxy Functionality
While less common for this specific target, it is theoretically possible to introduce the methoxy group onto a pre-existing bromo-chloro-quinoline scaffold. This would typically involve a nucleophilic aromatic substitution (SNAr) reaction. For instance, if a precursor like 7-bromo-4-chloro-6-fluoroquinoline were available, the fluorine atom could be displaced by a methoxide (B1231860) source, such as sodium methoxide. The fluorine atom is a good leaving group for SNAr reactions. However, synthesizing the fluorinated precursor itself would be a multi-step process, making this a less direct route compared to starting with a methoxy-substituted aniline.
Quinoline Ring Annulation Strategies
The formation of the quinoline ring, or annulation, is the key step in any de novo synthesis. Several classic named reactions are available, with the choice often depending on the desired substitution pattern.
Gould-Jacobs Reaction: This method is particularly suitable for producing 4-hydroxyquinolines, which are direct precursors to the 4-chloroquinolines needed for this synthesis. guidechem.com It involves the reaction of an aniline with an ethoxymethylenemalonate derivative.
Conrad-Limpach-Knorr Synthesis: This reaction between an aniline and a β-ketoester can yield either a 4-quinolone or a 2-quinolone depending on the reaction conditions. For the synthesis of the target compound, conditions favoring the 4-quinolone (high-temperature cyclization) would be employed.
Skraup Synthesis: This involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). While robust, it uses harsh conditions and may not be suitable for sensitive substrates.
Doebner-von Miller Reaction: This is a variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones. It also involves strongly acidic conditions.
For synthesizing 7-bromo-4-chloro-6-methoxyquinoline, the Gould-Jacobs or Conrad-Limpach methods are generally preferred due to their compatibility with the required precursors and their direct route to the necessary 4-hydroxyquinoline intermediate. atlantis-press.comguidechem.com
Precursor-Based Synthetic Routes
These routes utilize starting materials that already contain a significant portion of the final molecular structure, such as a substituted aniline.
Utilization of Substituted Anilines and Phenols
The most convergent and widely applicable synthetic strategies for 7-bromo-4-chloro-6-methoxyquinoline rely on substituted anilines.
Substituted Anilines: As detailed in the de novo synthesis section (2.1.1), 3-bromo-4-methoxyaniline is the key precursor. The substitution pattern of this aniline directly translates to the desired 7-bromo-6-methoxy pattern on the quinoline ring. The synthetic challenge is thus shifted to the preparation of this specific aniline derivative. It can be prepared from the commercially available 4-methoxyaniline via regioselective bromination. The methoxy group directs the incoming electrophile (bromine) to the ortho position (C3).
Substituted Phenols: While aniline-based syntheses are predominant for quinolines, some routes to quinolones (dihydro-quinolin-ones) can start from phenols. However, for a fully aromatic quinoline like the target compound, aniline-based routes are far more common and efficient. There are no widely established, high-yielding methods for converting substituted phenols directly into the 7-bromo-4-chloro-6-methoxyquinoline scaffold that are as efficient as the aniline-based cyclizations.
Transformation of Related Quinoline Intermediates
A primary method for synthesizing 7-bromo-4-chloro-6-methoxyquinoline is through the chlorination of a precursor, 6-bromo-7-methoxy-4-quinolinol. This transformation is typically accomplished by treating the quinolinol with a chlorinating agent.
A documented procedure involves stirring 6-bromo-7-methoxy-4-quinolinol (4.17 g, 16.4 mmol) in phosphorus oxychloride (8 mL, 82 mmol) at 110°C for one hour. guidechem.com After the reaction, the mixture is cooled and carefully poured into an ice-cold saturated sodium carbonate solution. The resulting solid is filtered, washed with water, and dried to yield 7-bromo-4-chloro-6-methoxyquinoline. guidechem.com This method has been reported to produce the target compound in high yield.
Another approach involves the transformation of other substituted quinolines. For instance, the synthesis of 6-bromo-4-iodoquinoline (B1287929) has been achieved by reacting 6-bromo-4-chloroquinoline (B1276899) with sodium iodide in acetonitrile (B52724). atlantis-press.comresearchgate.net This highlights the potential for halogen exchange reactions on the quinoline core to access various derivatives, including the target compound, although a direct synthesis of 7-bromo-4-chloro-6-methoxyquinoline from an iodo-precursor is less commonly described.
The synthesis of the precursor 6-bromo-7-methoxy-4-quinolinol itself starts from 4-bromo-3-methoxyaniline. guidechem.com This aniline is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) and trimethyl orthoformate, followed by a cyclization step in diphenyl ether at high temperatures. guidechem.com
Reaction Condition Optimization
Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency while minimizing costs and environmental impact. Key parameters that are often adjusted include the choice of solvent, reaction temperature and pressure, catalyst selection and loading, and reagent stoichiometry.
Solvent Effects in Synthesis
The choice of solvent can significantly influence the outcome of the synthesis of quinoline derivatives. In the chlorination of 6-bromo-7-methoxy-4-quinolinol to form 7-bromo-4-chloro-6-methoxyquinoline, phosphorus oxychloride often serves as both the reagent and the solvent. guidechem.com
In related syntheses of quinoline analogs, various solvents have been employed. For the synthesis of 6-bromo-4-iodoquinoline from 6-bromo-4-chloroquinoline, acetonitrile is a common solvent. atlantis-press.comresearchgate.net Other solvents mentioned in the broader context of quinoline and quinazolinone synthesis include isopropanol, N-methyl pyrrolidone, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). google.com The selection of a suitable solvent depends on the specific reaction step, the solubility of the reactants, and the desired reaction temperature. For instance, high-boiling point solvents like diphenyl ether are used for high-temperature cyclization reactions. guidechem.com
Temperature and Pressure Control
Temperature is a critical parameter in the synthesis of 7-bromo-4-chloro-6-methoxyquinoline and its precursors. The chlorination of 6-bromo-7-methoxy-4-quinolinol is conducted at an elevated temperature of 110°C. guidechem.com The cyclization step to form the quinolinol precursor is carried out at an even higher temperature of 230°C in diphenyl ether. guidechem.com
Precise temperature control is essential to ensure the reaction proceeds to completion and to minimize the formation of side products. In many reported procedures for quinoline synthesis, reactions are performed under reflux conditions, which maintains a constant temperature at the boiling point of the solvent. atlantis-press.com While specific pressure conditions are not extensively detailed for the synthesis of 7-bromo-4-chloro-6-methoxyquinoline, most of the described syntheses are performed at atmospheric pressure.
Catalyst Selection and Loading
In the direct synthesis of 7-bromo-4-chloro-6-methoxyquinoline from its quinolinol precursor, a catalyst is not explicitly mentioned, as the phosphorus oxychloride acts as the chlorinating agent. guidechem.com However, in the broader context of quinoline and related heterocyclic synthesis, catalysts play a significant role. For example, in the synthesis of a related quinazolinone, catalysts such as cuprous chloride, cuprous bromide, or cuprous oxide are used in conjunction with a co-catalyst like sodium iodide or potassium iodide. google.com
The chlorination step to produce 4-chloro-7-methoxyquinoline-6-carboxamide, a structurally similar compound, can be catalyzed by acids like sulfuric acid, phosphoric acid, or methanesulfonic acid. google.com The efficiency of these catalytic systems often depends on the specific substrates and reaction conditions.
Reagent Stoichiometry and Addition Methods
The stoichiometry of the reagents is a key factor in achieving high yields and minimizing waste. In the chlorination of 6-bromo-7-methoxy-4-quinolinol, a significant excess of phosphorus oxychloride (5 equivalents) is used. guidechem.com This large excess likely helps to drive the reaction to completion.
The method of reagent addition can also be important. In many synthetic procedures, one reagent is added dropwise or in portions to control the reaction rate and temperature, especially for exothermic reactions. For instance, in the synthesis of a related chloroquinoline, the chlorinating agent is added dropwise at room temperature before heating. google.com Careful control of stoichiometry and addition rates is a common practice to optimize the synthesis of complex organic molecules.
Green Chemistry Principles in Synthesis Development
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov While the specific application of green chemistry to the synthesis of 7-bromo-4-chloro-6-methoxyquinoline is not extensively documented, the broader field of quinoline synthesis is seeing a shift towards more environmentally benign methods. nih.gov
Key areas for applying green chemistry principles to this synthesis would include:
Atom Economy: Optimizing reactions to incorporate the maximum amount of starting materials into the final product.
Use of Safer Solvents: Replacing hazardous solvents like diphenyl ether with greener alternatives. Research into solvent-free reactions or the use of water or bio-based solvents is an active area in organic synthesis.
Energy Efficiency: Developing synthetic routes that can be performed at lower temperatures and pressures to reduce energy consumption. Microwave-assisted and ultrasound-assisted syntheses are examples of energy-efficient techniques being explored for quinoline synthesis. nih.gov
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. The development of highly active and recyclable catalysts is a major goal of green chemistry.
By focusing on these principles, future synthetic strategies for 7-bromo-4-chloro-6-methoxyquinoline can be developed to be more sustainable and environmentally friendly.
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In the synthesis of quinoline derivatives, the choice of cyclization and substitution reactions significantly impacts the atom economy.
Key reaction steps in the synthesis of related chloro-quinolines often involve the use of reagents like phosphorus oxychloride (POCl₃) for the chlorination of a quinolinol precursor. guidechem.comnih.gov While effective, this reagent has poor atom economy as the phosphorus and oxygen atoms, as well as excess chlorine atoms, are not incorporated into the final product and become waste.
Reaction Efficiency Insights:
| Reaction Type | Common Reagents | Atom Economy Consideration | Reported Yields (Analogous Compounds) |
| Cyclization | Diphenyl ether (solvent), High Temperature | High temperatures are energy-intensive. The solvent is not part of the final product. | 79% guidechem.com |
| Chlorination | Phosphorus oxychloride (POCl₃) | Poor atom economy, generates phosphate (B84403) waste. | 97% guidechem.com |
| Bromination | N-bromosuccinimide (NBS) | Good, but produces succinimide (B58015) as a byproduct. | 61.85% nih.gov |
| Cyclization (One-Pot) | Formamidine acetate, catalyst | Can improve overall efficiency by reducing intermediate isolation steps. | 83.2% google.com |
This table is generated based on data from syntheses of related quinoline and quinazoline (B50416) compounds.
Solvent Minimization and Replacement
Solvents are a major contributor to the waste generated in chemical synthesis. Green chemistry principles advocate for minimizing their use or replacing hazardous solvents with greener alternatives. nih.gov
In typical syntheses of quinoline derivatives, solvents such as dimethylformamide (DMF), acetonitrile, toluene (B28343), and diphenyl ether are frequently used. guidechem.comnih.govnih.govmdpi.com Many of these are classified as hazardous and are difficult to dispose of.
Strategies for Improvement:
Solvent-Free Reactions: Some synthetic steps can be performed without a solvent, significantly reducing waste. For example, certain reactions can proceed using one of the liquid reactants as the solvent or by using mechanochemistry (grinding solids together). nih.govresearchgate.net
Greener Solvents: Replacing hazardous solvents with more benign options like water, ethanol (B145695), or supercritical CO₂ is a key goal. In some quinoline syntheses, ethanol has been used as a reaction solvent. nih.govatlantis-press.com Research into ionic liquids or deep eutectic solvents is also an active area for creating more sustainable processes.
Solvent Recovery: When hazardous solvents are unavoidable, implementing effective recovery and recycling protocols is essential. For instance, toluene used in a chlorination reaction was successfully recovered, minimizing organic waste generation. nih.gov
Waste Reduction Strategies
Reducing waste is a fundamental objective of green chemistry, encompassing everything from starting materials to byproducts and solvents. nih.gov
The synthesis of 7-bromo-4-chloro-6-methoxyquinoline can generate various waste streams:
Byproducts: The chlorination step with POCl₃ generates phosphoric acid and other phosphorus-containing byproducts that require neutralization and disposal. guidechem.com
Catalysts: Some reactions employ catalysts that may be difficult to separate from the product and may be toxic. google.com
Aqueous Waste: Work-up procedures often involve washing with aqueous solutions, such as sodium carbonate, which generates large volumes of wastewater that may contain dissolved organic compounds and salts. guidechem.com
Mitigation Approaches:
Catalytic Reagents: Using catalytic amounts of reagents instead of stoichiometric amounts can drastically reduce waste. The development of highly active and selective catalysts is a key area of research.
Process Optimization: Careful control of reaction conditions (temperature, pressure, reaction time) can minimize the formation of impurities and byproducts, leading to cleaner reactions and less waste from purification. atlantis-press.com
Design for Degradation: This principle encourages the design of chemical products that break down into non-harmful substances after their intended use, reducing their long-term environmental impact. nih.gov While challenging for complex molecules, considering the environmental fate of byproducts is an important aspect of green synthesis design.
Scalability Considerations for Research Production
Scaling up a synthesis from the milligram or gram scale in a research lab to hundred-gram or kilogram production requires careful consideration of several factors. guidechem.comnih.govuni.lu A process that is efficient and high-yielding on a small scale may not be practical, safe, or economical on a larger scale. chemrxiv.org
Key Scalability Challenges:
Heat Transfer: Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale if the heat generated cannot be dissipated effectively. High-temperature reactions, such as cyclizations in diphenyl ether at over 200°C, require specialized equipment for safe and uniform heating. guidechem.comatlantis-press.com
Reagent Handling: The use of hazardous reagents like POCl₃ becomes more challenging at a larger scale, requiring stringent safety protocols and specialized handling equipment. guidechem.com
Purification: Purification methods that are common in research labs, such as column chromatography, are often not feasible for large quantities of material due to the large volumes of solvent required and the time-intensive nature of the process. chemrxiv.org Developing scalable purification methods like recrystallization is crucial.
Cost-Effectiveness: The cost of starting materials, reagents, and solvents becomes a major factor at scale. An economical route for large-scale production is a primary objective. chemrxiv.org
Chemical Reactivity and Derivatization of 7 Bromo 4 Chloro 6 Methoxyquinoline
Nucleophilic Aromatic Substitution Reactions
The quinoline (B57606) ring system in 7-bromo-4-chloro-6-methoxyquinoline is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions bearing halogen atoms. The reactivity of these positions is influenced by the electronic effects of the substituents and the stability of the Meisenheimer intermediate.
Displacement of Halogens (Bromine, Chlorine)
The chlorine atom at the 4-position of the quinoline ring is significantly more reactive towards nucleophiles than the bromine atom at the 7-position. This enhanced reactivity is attributed to the electronic activation by the adjacent ring nitrogen, which stabilizes the intermediate formed during nucleophilic attack. A variety of nucleophiles can displace the C4-chloro group, providing a facile route to a diverse range of 4-substituted quinoline derivatives.
Common nucleophilic substitution reactions at the 4-position include reactions with amines to form 4-aminoquinoline (B48711) derivatives. For instance, heating 7-substituted-4-chloro-quinolines with primary amines like butylamine (B146782) or diamines such as ethane-1,2-diamine leads to the corresponding N-substituted products. beilstein-journals.org This reactivity is a cornerstone in the synthesis of various biologically active molecules.
In addition to direct SNAr reactions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, offer powerful methods for the selective functionalization of the C-Br and C-Cl bonds. wikipedia.orglibretexts.org The relative reactivity of the two halogen atoms in these catalytic cycles depends on the specific catalyst system and reaction conditions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. rsc.org This differential reactivity allows for the selective functionalization of the 7-position.
Table 1: Expected Nucleophilic Aromatic Substitution Reactions
| Reaction Type | Position | Reagents and Conditions | Expected Product |
|---|---|---|---|
| Nucleophilic Substitution | C4 | Amines (e.g., R-NH₂), heat | 7-bromo-4-(alkylamino)-6-methoxyquinoline |
| Buchwald-Hartwig Amination | C7 | R-NH₂, Pd catalyst, ligand, base | 7-(Alkylamino)-4-chloro-6-methoxyquinoline |
| Suzuki-Miyaura Coupling | C7 | Arylboronic acid, Pd catalyst, base | 7-Aryl-4-chloro-6-methoxyquinoline |
Reactivity at the Quinoline Nitrogen
The lone pair of electrons on the quinoline nitrogen atom imparts basic and nucleophilic character to the molecule. chemicalbook.com Consequently, the nitrogen can readily react with electrophiles such as alkyl halides and acylating agents to form quaternary quinolinium salts. chemicalbook.com These reactions introduce a positive charge on the nitrogen atom, which can further influence the reactivity of the quinoline ring system.
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring portion of the quinoline scaffold in 7-bromo-4-chloro-6-methoxyquinoline can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the combined electronic effects of the existing substituents.
Further Halogenation Potential
The methoxy (B1213986) group at the 6-position is a strong activating group and directs electrophilic attack to the ortho and para positions. In this case, the position ortho to the methoxy group (C5) is the most likely site for further electrophilic substitution, such as halogenation. libretexts.org The introduction of another halogen atom would further modify the electronic properties and reactivity of the molecule. Standard electrophilic halogenation conditions, which may involve a Lewis acid catalyst for less reactive substrates, would likely be effective. chemrxiv.org
Reductive and Oxidative Transformations
The quinoline ring system can undergo both reduction and oxidation, although reduction is more commonly reported for substituted quinolines.
Reduction of the Quinoline Nitrogen
The pyridine (B92270) ring of the quinoline system can be selectively reduced under various conditions to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. Catalytic hydrogenation is a common method for this transformation. google.com Other reducing agents such as sodium borohydride (B1222165) in the presence of a proton source can also effect the reduction of the C=N bond. youtube.commasterorganicchemistry.com The reduction of the heterocyclic ring can significantly alter the three-dimensional structure and electronic properties of the molecule, providing access to a different class of derivatives.
Table 2: Predicted Physical and Spectroscopic Data for 7-Bromo-4-chloro-6-methoxyquinoline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇BrClNO | PubChem nih.gov |
| Molecular Weight | 272.53 g/mol | PubChem nih.gov |
| XLogP3 | 3.5 | PubChem nih.gov |
| Monoisotopic Mass | 270.9399 g/mol | PubChem nih.gov |
Oxidation of Substituent Groups
The substituent groups on the 7-bromo-4-chloro-6-methoxyquinoline ring, particularly the methoxy group, are susceptible to oxidative transformations. The electron-donating nature of the methoxy group at the C-6 position can influence the reactivity of the quinoline system. While specific literature on the direct oxidation of the methoxy group in 7-bromo-4-chloro-6-methoxyquinoline is not abundant, general principles of aromatic ether oxidation can be applied.
Oxidizing agents can lead to the cleavage of the methyl-oxygen bond, resulting in the corresponding quinone or other oxidized species. The reaction's outcome is highly dependent on the oxidant used and the reaction conditions. For instance, strong oxidizing agents may lead to the degradation of the quinoline ring itself, whereas milder reagents might selectively target the methoxy group. The electrochemical oxidation of polycyclic aromatic phenols, for example, can yield quinones through the formation of an acetal (B89532) intermediate in the presence of methanol (B129727) researchgate.net.
Transition Metal-Catalyzed Coupling Reactions
The presence of two distinct halogen atoms, a bromine at the C-7 position and a chlorine at the C-4 position, makes 7-bromo-4-chloro-6-methoxyquinoline a versatile substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Suzuki-Miyaura Cross-Coupling for Arylation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org In the case of 7-bromo-4-chloro-6-methoxyquinoline, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond is generally more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. This chemoselectivity enables the preferential arylation at the C-7 position.
By carefully selecting the palladium catalyst, ligand, base, and solvent, the Suzuki-Miyaura reaction can be optimized to achieve high yields of the desired 7-aryl-4-chloro-6-methoxyquinoline derivatives. A variety of arylboronic acids can be employed to introduce diverse aryl substituents at the C-7 position. fishersci.co.uklibretexts.org
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of 7-Bromo-4-chloro-6-methoxyquinoline
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 4-Chloro-6-methoxy-7-phenylquinoline |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-Chloro-7-(4-methoxyphenyl)-6-methoxyquinoline |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 4-Chloro-6-methoxy-7-(thiophen-3-yl)quinoline |
Note: The data in this table is illustrative and based on general knowledge of Suzuki-Miyaura reactions on similar substrates. Specific yields would require experimental validation.
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. sigmaaldrich.com Similar to the Suzuki-Miyaura coupling, the selective amination of 7-bromo-4-chloro-6-methoxyquinoline at the C-7 position is anticipated due to the higher reactivity of the C-Br bond. This reaction allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of various 7-amino-4-chloro-6-methoxyquinoline derivatives.
The choice of palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. The base also plays a critical role in the catalytic cycle. Studies on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) have demonstrated that selective C-N bond formation at the bromide-bearing position is achievable. fishersci.co.uk
Table 2: Potential Buchwald-Hartwig Amination Reactions of 7-Bromo-4-chloro-6-methoxyquinoline
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 4-((4-Chloro-6-methoxyquinolin-7-yl)morpholine |
| 2 | Aniline (B41778) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | N-(4-Chloro-6-methoxyquinolin-7-yl)aniline |
| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | N-(Benzyl)-4-chloro-6-methoxyquinolin-7-amine |
Note: The data in this table is illustrative and based on general knowledge of Buchwald-Hartwig amination reactions on analogous substrates. Specific yields would require experimental validation.
Functional Group Interconversions on the Quinoline Scaffold
The functional groups present on the 7-bromo-4-chloro-6-methoxyquinoline scaffold can be further transformed to generate a diverse array of derivatives. These interconversions can be strategically employed to modify the electronic and steric properties of the molecule, which is particularly important in the context of drug discovery and materials science.
The chlorine atom at the C-4 position, while less reactive than the bromine at C-7 in palladium-catalyzed couplings, can undergo nucleophilic aromatic substitution (SNAr) reactions. Under appropriate conditions, it can be displaced by various nucleophiles such as alkoxides, thiolates, or amines.
The methoxy group at the C-6 position can be cleaved to unveil a hydroxyl group. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting 7-bromo-4-chloroquinolin-6-ol can then serve as a precursor for further functionalization, for instance, through etherification or esterification reactions.
Furthermore, the bromine atom at C-7, if not utilized in a coupling reaction, can be involved in other transformations such as lithiation followed by quenching with an electrophile, providing another avenue for introducing diverse functionalities.
Structure Activity Relationship Sar Studies of 7 Bromo 4 Chloro 6 Methoxyquinoline Analogues in Vitro and Mechanistic Focus
Impact of Halogen Substitution Patterns on Biological Assay Potency
The type and position of halogen substituents on the quinoline (B57606) ring significantly influence the biological potency of its derivatives. biointerfaceresearch.com Halogen atoms can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
For instance, in a series of quinolone-based hydrazones, compounds with halogen substitutions, such as 4-bromo, demonstrated strong inhibitory effects against α-amylase. acs.org This highlights the importance of halogen groups in enhancing the binding affinity and inhibitory activity of these compounds. acs.org Similarly, studies on other quinoline derivatives have shown that the presence of electron-withdrawing groups, which can include halogens, often enhances biological activity. acs.orgresearchgate.net
In the context of anti-inflammatory agents, the introduction of different halogen-containing substituents into quinoline analogues has been explored. For example, the compound 7-chloro-4-[(4-fluorophenyl) selanyl]quinoline was one of several analogues of 7-chloro-4-(phenylselanyl) quinoline synthesized to investigate their antinociceptive and anti-inflammatory properties. nih.govresearchgate.net The results of these studies indicate that the insertion of different substituents significantly alters the efficacy of the parent compound. nih.gov
The following table summarizes the impact of different halogen substitutions on the biological activity of quinoline derivatives based on various studies.
| Compound/Analog | Halogen Substitution | Observed Effect on Biological Activity | Reference |
| Quinolone-based hydrazones | 4-bromo | Strong inhibitory effects against α-amylase | acs.org |
| 7-chloro-4-[(4-fluorophenyl) selanyl]quinoline | 7-chloro, 4-fluoro | Altered antinociceptive and anti-inflammatory efficacy | nih.govresearchgate.net |
| Halogen-containing quinone imines | Chlorine | Increased number of chlorine atoms correlated with higher insecticidal, fungicidal, and herbicidal activity | biointerfaceresearch.com |
Role of the Methoxy (B1213986) Group in Molecular Recognition
The methoxy group (-OCH3) at the 6-position of the quinoline ring plays a critical role in molecular recognition and binding affinity. This functional group can influence the electronic properties of the quinoline system and participate in hydrogen bonding, which is crucial for ligand-target interactions. youtube.com
In a study of quinoline-based compounds active against Mycobacterium tuberculosis, the presence of a methoxy group was found to be important for their activity. acs.org Specifically, 6-methoxyquinoline (B18371) is a known biologically active compound with antioxidant, anti-inflammatory, and antitumor properties. medchemexpress.com It can also serve as a building block for synthesizing other pharmaceutically relevant compounds. medchemexpress.comsigmaaldrich.com
Research on 6-methoxy-2-arylquinolines as P-glycoprotein inhibitors has further underscored the importance of the methoxy group. nih.gov The specific placement of the methoxy group at the C6 position is a common feature in many biologically active quinoline derivatives, suggesting its favorable contribution to target binding. nih.gov For example, omipalisib, a quinoline derivative with a methoxy-substituted pyridinyl moiety at C-6, is a potent inhibitor of PI3K and mTOR. nih.gov
The table below illustrates the significance of the methoxy group in various quinoline derivatives.
| Compound/Derivative | Position of Methoxy Group | Role/Significance | Reference |
| 6-methoxyquinoline | 6-position | Antioxidant, anti-inflammatory, antitumor properties; building block for synthesis | medchemexpress.com |
| Quinoline-based anti-TB compounds | Not specified | Important for activity against Mycobacterium tuberculosis | acs.org |
| 6-methoxy-2-arylquinolines | 6-position | Component of P-glycoprotein inhibitors | nih.gov |
| Omipalisib | 6-position (on pyridinyl moiety) | Potent inhibition of PI3K and mTOR | nih.gov |
Significance of the Quinoline Ring System for Target Binding
The quinoline ring system is a fundamental scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov This heterocyclic structure is present in numerous natural and synthetic compounds with diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties. nih.govresearchgate.net
The planar aromatic structure of the quinoline ring allows for π-π stacking interactions with aromatic amino acid residues in the binding sites of proteins and enzymes. nih.gov Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction for stabilizing the ligand-protein complex. nih.gov For example, in c-Met kinase inhibitors, the quinoline nitrogen forms a crucial hydrogen bond with the hinge region of the enzyme. nih.gov
The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the fine-tuning of its biological activity. nih.govrsc.org This adaptability makes the quinoline ring a "privileged" structure in drug discovery, meaning it is a recurring motif in a variety of active compounds. nih.gov
The following table highlights the key interactions of the quinoline ring system with biological targets.
| Type of Interaction | Description | Example Target | Reference |
| π-π Stacking | Interaction between the aromatic quinoline ring and aromatic amino acid residues. | c-Met kinase | nih.gov |
| Hydrogen Bonding | The quinoline nitrogen acts as a hydrogen bond acceptor. | c-Met kinase, HER2 kinase | nih.gov |
| Covalent Bonding | In some cases, quinoline derivatives can form covalent bonds with target residues. | HER2 kinase (irreversible inhibitors) | nih.gov |
Comparative Analysis with Related Quinoline Derivatives
For instance, a study on quinoline-based antitubercular agents compared a series of compounds with varying substituents. acs.org The results showed that the combination of a halogen at position 7 and a methoxy group at position 6, along with a specific side chain, led to potent activity against both replicating and non-replicating Mycobacterium tuberculosis. acs.org
In another example, the development of P-glycoprotein inhibitors involved the synthesis and evaluation of various 6-methoxy-2-arylquinolines. nih.gov By comparing derivatives with different aryl groups, researchers could identify the most effective combinations for inhibiting P-glycoprotein. nih.gov
A comparative analysis of quinoline and quinoxaline (B1680401) analogs as NFκB inhibitors revealed that substitutions on the quinoxaline ring were generally well-tolerated, while modifications to quinoline analogs had a more significant impact on activity. nih.gov This suggests that the core scaffold plays a crucial role in determining the sensitivity to structural modifications.
The table below provides a comparative overview of different quinoline derivatives and their activities.
| Compound/Derivative Class | Key Structural Features | Primary Biological Activity | Reference |
| Quinoline-based anti-TB compounds | Varied substituents, including halogens and methoxy groups | Antitubercular | acs.org |
| 6-methoxy-2-arylquinolines | 6-methoxy group, varied 2-aryl groups | P-glycoprotein inhibition | nih.gov |
| Quinoxaline and quinoline analogs | Quinoxaline or quinoline core with various substitutions | NFκB inhibition | nih.gov |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are important strategies in drug design to discover new chemical entities with improved properties. nih.govresearchgate.net Scaffold hopping involves replacing the core molecular framework of a compound with a different scaffold while maintaining similar biological activity. nih.gov Bioisosteric replacement, on the other hand, involves substituting one atom or group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com
These strategies can be applied to 7-bromo-4-chloro-6-methoxyquinoline to explore novel chemical space and optimize its properties. For example, the quinoline scaffold could be replaced with other heterocyclic systems like quinazoline (B50416) or quinoxaline, which have also shown a wide range of biological activities. nih.govpreprints.org
Bioisosteric replacement can be used to modify the substituents on the quinoline ring. For instance, the bromo group at position 7 could be replaced with other halogens or different electron-withdrawing groups to fine-tune the electronic properties of the molecule. Similarly, the methoxy group at position 6 could be substituted with other small alkyl or alkoxy groups to probe the steric and electronic requirements of the binding pocket.
The application of these strategies is exemplified in the development of anti-inflammatory agents, where bioisosteric replacement of a carbon atom with a sulfur atom in a quinazoline derivative led to new compounds with potentially improved activity. nih.gov In another study, a 4-hydroxy-1,2,3-triazole scaffold was used as a bioisostere for a phenolic moiety in a potent enzyme inhibitor. rsc.org
Correlation between Structural Features and Specific In Vitro Activity Profiles
The specific arrangement of functional groups on the quinoline scaffold directly correlates with the in vitro activity profile of the compound. For example, in a series of 6-methoxy-2-arylquinolines designed as P-glycoprotein inhibitors, the nature of the aryl group at the 2-position significantly influenced their inhibitory potency. nih.gov
A 3D-QSAR (Quantitative Structure-Activity Relationship) study on a set of quinoline derivatives with anti-gastric cancer activity revealed that both steric and electrostatic fields play a significant role in their binding affinity. nih.gov The analysis of CoMFA (Comparative Molecular Field Analysis) contour maps helped to identify specific structural features that are beneficial for enhancing the anticancer properties of these compounds. nih.gov For instance, the model suggested that bulky substituents at certain positions and electron-withdrawing groups at others could increase activity. nih.gov
In the context of quinolone-based hydrazones as antidiabetic agents, SAR studies demonstrated that compounds bearing electron-withdrawing groups, such as a nitrofuran, exhibited the most potent inhibitory effects against α-amylase and α-glucosidase. acs.org This highlights a clear correlation between the electronic properties of the substituents and the in vitro enzymatic inhibition.
The following table summarizes the correlation between specific structural features and in vitro activity for different classes of quinoline derivatives.
| Class of Quinoline Derivatives | Key Structural Feature | Correlated In Vitro Activity | Reference |
| 6-methoxy-2-arylquinolines | Nature of the 2-aryl group | P-glycoprotein inhibition | nih.gov |
| Quinoline derivatives for anti-gastric cancer | Steric and electrostatic fields | Anti-gastric cancer activity | nih.gov |
| Quinolone-based hydrazones | Electron-withdrawing groups | Inhibition of α-amylase and α-glucosidase | acs.org |
Molecular Interactions and Biochemical Target Engagement of 7 Bromo 4 Chloro 6 Methoxyquinoline
Enzyme Inhibition Mechanism Investigations
Quinoline-based compounds are well-documented as inhibitors of various enzymes, with protein kinases being a primary focus of investigation. nih.govresearchgate.net The planar nature of the quinoline (B57606) ring allows it to fit into the ATP-binding pocket of many kinases, leading to competitive inhibition. The specific substitutions on the quinoline ring play a crucial role in determining the potency and selectivity of inhibition.
Inhibition Kinetics and Binding Affinity (e.g., IC50 values in assays)
For instance, derivatives of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis. One such derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, displayed an IC50 value of 1.38 μM against VEGFR-II. arabjchem.org Another study on 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives reported IC50 values for c-Met kinase inhibition in the nanomolar range, with one compound showing an IC50 of 0.59 nM. researchgate.net
Table 1: Examples of Kinase Inhibitory Activity of Substituted Quinoline Derivatives
| Compound Class | Target Kinase | IC50 Value |
| 7-Chloro-4-(piperazin-1-yl)quinoline derivative | VEGFR-II | 1.38 μM arabjchem.org |
| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivative | c-Met | 0.59 nM researchgate.net |
| 4-Anilino-quinoline derivative | RET kinase | Ki = 3 nM researchgate.net |
| 5-Substituted benzo[c] researchgate.netresearchgate.netnaphthyridine-8-carboxylic acid derivative | CK2 | 0.3 nM researchgate.net |
This table presents data for structurally related quinoline derivatives to illustrate the potential inhibitory activities of this class of compounds. The specific inhibitory profile of 7-bromo-4-chloro-6-methoxyquinoline would require direct experimental evaluation.
Specificity and Selectivity Profiling Against Enzyme Families
The selectivity of a kinase inhibitor is a critical aspect of its therapeutic potential, as off-target effects can lead to unwanted side effects. Kinase inhibitor selectivity is often assessed by screening the compound against a panel of different kinases. nih.gov
Derivatives of the quinoline scaffold have been shown to exhibit varying degrees of selectivity. For example, some 4-anilinoquinoline derivatives have demonstrated high selectivity for specific kinases like RET kinase, while others may inhibit a broader spectrum of kinases. researchgate.net The substitution pattern on the quinoline ring is a key determinant of this selectivity. The bromine atom at the 7-position and the chlorine atom at the 4-position of 7-bromo-4-chloro-6-methoxyquinoline could contribute to specific interactions within the ATP-binding pocket of certain kinases, thereby conferring a degree of selectivity. A comprehensive kinase profiling study would be necessary to fully elucidate the selectivity profile of this particular compound.
Allosteric Modulation Studies
Allosteric modulation represents an alternative mechanism of enzyme inhibition where a molecule binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding event induces a conformational change in the enzyme that alters its activity. While some quinoline derivatives have been reported to act as allosteric modulators of certain enzymes, there is currently no specific information available in the scientific literature to suggest that 7-bromo-4-chloro-6-methoxyquinoline functions as an allosteric modulator. Further research would be required to investigate this possibility.
DNA and Nucleic Acid Interaction Studies
In addition to enzyme inhibition, planar aromatic molecules like quinolines can interact with nucleic acids, particularly DNA. nih.gov These interactions can interfere with essential cellular processes such as DNA replication and transcription, leading to cytotoxic effects.
Intercalation and Groove Binding Mechanisms
The flat, aromatic ring system of the quinoline core is well-suited for inserting itself between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This insertion can cause a local unwinding of the DNA and interfere with the binding of DNA-processing enzymes.
Alternatively, quinoline derivatives can bind to the minor or major grooves of the DNA helix. nih.gov The specific mode of binding is influenced by the nature and position of the substituents on the quinoline ring. These substituents can form hydrogen bonds, van der Waals interactions, or electrostatic interactions with the functional groups of the DNA bases and the sugar-phosphate backbone.
Studies on pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline, a structurally related scaffold, have indicated that these compounds can interact with calf thymus DNA through both intercalation and groove binding mechanisms. nih.gov It is plausible that 7-bromo-4-chloro-6-methoxyquinoline could also interact with DNA through one or both of these mechanisms. The bromine and chlorine atoms could influence the electronic properties of the aromatic system and potentially participate in interactions within the DNA grooves.
Impact on DNA Replication and Repair Processes
By binding to DNA, quinoline derivatives can disrupt the processes of DNA replication and repair. nih.gov Intercalation can physically block the progression of DNA polymerase, the enzyme responsible for synthesizing new DNA strands. This can lead to the stalling of replication forks and the induction of DNA damage responses.
Furthermore, binding to DNA can also interfere with the function of topoisomerases, enzymes that are crucial for resolving the topological stress in DNA that arises during replication and transcription. arabjchem.org Some quinoline derivatives have been shown to be potent inhibitors of topoisomerases. arabjchem.org Disruption of DNA repair mechanisms can also occur, leading to an accumulation of DNA damage and ultimately, cell death. While direct evidence is lacking for 7-bromo-4-chloro-6-methoxyquinoline, its structural similarity to known DNA-interacting agents suggests that it could have a significant impact on these fundamental cellular processes.
Topoisomerase Inhibition Studies
Topoisomerases are crucial enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. Their inhibition is a key mechanism for many anticancer drugs. While some quinoline derivatives have been identified as topoisomerase inhibitors, there is currently a lack of specific published research investigating the direct inhibitory effects of 7-bromo-4-chloro-6-methoxyquinoline on topoisomerase enzymes. Studies on structurally related compounds, such as certain 4-alkoxy-2-arylquinolines, have shown that they can act as topoisomerase I inhibitors. nih.gov These related compounds are designed to mimic the structure of known topoisomerase poisons, suggesting that the quinoline core can be a scaffold for developing such inhibitors. nih.gov However, without direct experimental data, the activity of 7-bromo-4-chloro-6-methoxyquinoline as a topoisomerase inhibitor remains speculative.
Protein-Ligand Binding Analysis (Non-Enzyme Targets)
Receptor Binding Assays
The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Receptor binding assays are used to determine the affinity and specificity of a compound for various receptors. As of the latest available data, there are no specific receptor binding assay results published for 7-bromo-4-chloro-6-methoxyquinoline. The potential for this compound to interact with specific receptors, such as those involved in cell signaling pathways, has not been experimentally determined.
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are critical for a multitude of cellular functions, and their modulation by small molecules is a growing area of therapeutic interest. nih.gov There is no direct evidence from published studies to indicate that 7-bromo-4-chloro-6-methoxyquinoline modulates any specific protein-protein interactions. Research in this area for this particular compound is currently absent from scientific literature.
Cellular Pathway Perturbation Analysis (In Vitro Models)
Apoptosis Induction in Cell Lines
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. While direct studies on 7-bromo-4-chloro-6-methoxyquinoline are limited, research on other quinoline derivatives suggests that this class of compounds can induce apoptosis in cancer cell lines. For instance, some quinoline derivatives have been shown to cause apoptotic cell death in human glioblastoma cells. nih.gov The specific mechanisms by which 7-bromo-4-chloro-6-methoxyquinoline might induce apoptosis, and the cell lines in which this effect might be observed, have not been detailed in published research.
Cell Cycle Arrest Mechanisms
The cell cycle is a tightly regulated process that governs cell proliferation. Disruption of the cell cycle, leading to cell cycle arrest, can prevent the growth of cancer cells. There is a lack of specific studies analyzing the effect of 7-bromo-4-chloro-6-methoxyquinoline on the cell cycle of any cell line. Therefore, it is unknown whether this compound can induce cell cycle arrest or at which phase (e.g., G1, S, G2/M) this might occur.
Modulation of Signal Transduction Pathways
The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents, with many derivatives functioning as kinase inhibitors. arabjchem.orgnih.gov These compounds often exert their effects by interfering with signal transduction cascades that are critical for cancer cell proliferation, survival, and metastasis. The substitution pattern on the quinoline ring, including the presence of halogens and methoxy (B1213986) groups, plays a crucial role in determining the specific kinase targets and the potency of inhibition.
Inhibition of Receptor Tyrosine Kinase Signaling
Research into compounds with similar structural features, such as 6,7-dimethoxy-4-anilinoquinolines, has demonstrated potent inhibitory activity against the c-Met receptor tyrosine kinase. nih.gov The c-Met signaling pathway, when abnormally activated, is a known driver of tumorigenesis and metastasis. nih.gov The binding of its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that includes the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. nih.gov The structural similarities suggest that 7-bromo-4-chloro-6-methoxyquinoline could also engage with and inhibit receptor tyrosine kinases, thereby disrupting these downstream pro-survival pathways.
Modulation of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.gov Studies on quinoline-chalcone hybrids have shown that these molecules can effectively inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov Given that 7-bromo-4-chloro-6-methoxyquinoline is a quinoline derivative, it is plausible that it could exert its biological effects through the modulation of this critical pathway.
Induction of Apoptosis
The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells. Research on various substituted quinoline derivatives has demonstrated their ability to induce apoptosis in cancer cells. nih.gov For instance, a study on a range of substituted quinolines identified a 6-bromo-5-nitroquinoline (B1267105) derivative as having significant antiproliferative activity and the ability to cause cancer cell death through apoptosis. While the substitution pattern differs, this finding highlights the potential of bromo-substituted quinolines to engage with apoptotic pathways.
The table below summarizes the potential modulation of signal transduction pathways by 7-bromo-4-chloro-6-methoxyquinoline based on findings from structurally related compounds.
| Signal Transduction Pathway | Potential Effect of 7-bromo-4-chloro-6-methoxyquinoline | Basis of Inference (Structurally Similar Compounds) |
| c-Met Signaling | Inhibition | 6,7-dimethoxy-4-anilinoquinolines are potent c-Met inhibitors. nih.gov |
| PI3K/Akt/mTOR Pathway | Inhibition | Quinoline-chalcone hybrids inhibit the PI3K/Akt/mTOR pathway. nih.gov |
| Apoptosis Pathways | Induction | Bromo-substituted quinolines have been shown to induce apoptosis. |
It is important to note that while the data from related compounds provide a strong basis for inferring the likely biological activities of 7-bromo-4-chloro-6-methoxyquinoline, further direct experimental validation is necessary to definitively elucidate its specific molecular targets and its precise impact on signal transduction pathways.
Computational Chemistry and Theoretical Investigations of 7 Bromo 4 Chloro 6 Methoxyquinoline
Quantum Chemical Calculations: A Frontier for Future Research
Quantum chemical calculations are a powerful tool for elucidating the fundamental properties of a molecule. However, for 7-bromo-4-chloro-6-methoxyquinoline, such computational studies are yet to be reported.
Electronic Structure Analysis
An analysis of the electronic structure of 7-bromo-4-chloro-6-methoxyquinoline would provide critical insights into its reactivity, stability, and spectroscopic characteristics. Such a study would typically involve the determination of molecular orbital energies, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is crucial for predicting the molecule's behavior in chemical reactions and its potential for electronic applications. At present, no specific data on these parameters for 7-bromo-4-chloro-6-methoxyquinoline exists in the literature.
Conformation Analysis and Energy Landscapes
The three-dimensional structure of a molecule is intrinsically linked to its function. Conformational analysis of 7-bromo-4-chloro-6-methoxyquinoline would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets. Research detailing the preferred spatial arrangement of the methoxy (B1213986) group relative to the quinoline (B57606) ring system and the energetic cost of rotation around its bonds is currently unavailable.
Spectroscopic Property Prediction
Theoretical predictions of spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are invaluable for confirming the identity and purity of a synthesized compound. While experimental spectra may be available from commercial suppliers, published theoretical studies that correlate these experimental findings with the compound's computed electronic and vibrational transitions are absent. Such predictive studies would aid in the unambiguous assignment of spectral peaks.
Molecular Docking and Dynamics Simulations: Untapped Potential
Molecular docking and dynamics simulations are instrumental in rational drug design, providing a virtual screening method to predict the interaction of a ligand with a protein target. For 7-bromo-4-chloro-6-methoxyquinoline, this area of computational chemistry remains unexplored.
Ligand-Target Binding Mode Prediction
There are no published studies that predict the binding mode of 7-bromo-4-chloro-6-methoxyquinoline with any specific biological target. Such research would involve docking the compound into the active site of a protein to predict its binding orientation and affinity, offering a hypothesis for its potential mechanism of action.
Interaction Energy Analysis
Following a docking study, a detailed interaction energy analysis would typically be performed to quantify the contributions of various forces (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) to the binding affinity. This level of detailed computational analysis for 7-bromo-4-chloro-6-methoxyquinoline has not been documented in scientific literature.
Conformational Flexibility and Dynamics within Binding Pockets
The interaction of a small molecule like 7-bromo-4-chloro-6-methoxyquinoline with a biological target, such as an enzyme or receptor, is a dynamic process governed by the molecule's conformational flexibility. While specific studies on the binding of 7-bromo-4-chloro-6-methoxyquinoline to a particular protein are not extensively documented in publicly available literature, the principles of its conformational behavior can be inferred from computational studies on related quinoline and quinolinone derivatives. scielo.brnih.govmdpi.comscielo.bracs.orgrsc.org
Molecular dynamics (MD) simulations are a powerful tool to study the conformational landscape of a molecule and its stability within a binding pocket. nih.govmdpi.comacs.org For a quinoline derivative, the key conformational aspect is often the orientation of its substituents relative to the planar quinoline ring system. In the case of 7-bromo-4-chloro-6-methoxyquinoline, the methoxy group at position 6 can rotate, which may influence its interactions with amino acid residues in a binding site.
Studies on other substituted quinolines have shown that the stability of a protein-ligand complex is dependent on factors like hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net For 7-bromo-4-chloro-6-methoxyquinoline, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a feature commonly observed in the binding of quinoline derivatives to kinases. mdpi.com The aromatic rings provide a surface for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. The bromine and chlorine atoms, being hydrophobic, can engage in favorable van der Waals interactions within a hydrophobic pocket.
The table below illustrates the potential conformational flexibility of the methoxy group and the types of interactions the different substituents can participate in within a hypothetical binding pocket.
| Substituent | Position | Potential Conformational Flexibility | Potential Interactions within a Binding Pocket |
| Bromo | 7 | Limited | Hydrophobic interactions, Halogen bonding |
| Chloro | 4 | Limited | Hydrophobic interactions, Halogen bonding |
| Methoxy | 6 | Rotation around the C-O bond | Hydrogen bond acceptor (oxygen), Hydrophobic interactions (methyl group) |
| Quinoline N | 1 | - | Hydrogen bond acceptor |
| Quinoline Ring | - | Planar | π-π stacking, van der Waals forces |
Quantitative Structure-Activity Relationship (QSAR) Modeling.researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.govresearchgate.net
Development of Predictive Models for Biological Potency.researchgate.net
Data Set Preparation: A series of 7-bromo-4-chloro-6-methoxyquinoline analogs with varying substituents would be synthesized and their biological activity (e.g., IC50 values) against a specific target would be determined.
Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and quantum chemical descriptors (e.g., HOMO and LUMO energies).
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) would be used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the developed model would be assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds.
QSAR studies on other halo-substituted quinolines have revealed that descriptors related to hydrophobicity (logP), electronic properties (e.g., partial charges on atoms), and steric bulk are often crucial for their biological activity. mdpi.com For 7-bromo-4-chloro-6-methoxyquinoline, a QSAR model could elucidate the quantitative impact of the bromo, chloro, and methoxy groups on its potency.
The following table provides examples of descriptor classes and their potential relevance in a QSAR model for quinoline derivatives.
| Descriptor Class | Examples | Potential Relevance to Biological Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Influences electrostatic interactions and reactivity. |
| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule and its fit in a binding site. |
| Hydrophobic | LogP, Polar surface area (PSA) | Governs the molecule's ability to cross cell membranes and interact with hydrophobic pockets. |
| Topological | Connectivity indices, Shape indices | Encodes information about the branching and connectivity of the molecule. |
Identification of Key Pharmacophoric Features
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling is a crucial step in drug design and can be derived from the structure of a ligand-protein complex or from a set of active molecules. nih.govresearchgate.netnih.gov
For 7-bromo-4-chloro-6-methoxyquinoline, a hypothetical pharmacophore model can be proposed based on its structural features and by drawing analogies from studies on other quinoline derivatives. nih.govresearchgate.net The key pharmacophoric features would likely include:
A hydrogen bond acceptor: The nitrogen atom at position 1 of the quinoline ring.
Aromatic rings: The bicyclic quinoline system for π-π stacking interactions.
Hydrophobic features: The chloro and bromo substituents.
A hydrogen bond acceptor/donor feature: The oxygen atom of the methoxy group could act as a hydrogen bond acceptor, and the methyl group could be a hydrophobic feature.
The table below outlines a hypothetical pharmacophore model for 7-bromo-4-chloro-6-methoxyquinoline.
| Pharmacophoric Feature | Corresponding Structural Moiety |
| Hydrogen Bond Acceptor | Quinoline Nitrogen (N1) |
| Aromatic Ring | Quinoline Ring System |
| Hydrophobic Group | 4-Chloro substituent |
| Hydrophobic Group | 7-Bromo substituent |
| Hydrogen Bond Acceptor | Oxygen of the 6-methoxy group |
Such a pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds with similar features and potentially similar biological activity.
Retrosynthetic Analysis and Synthesis Planning through Computational Tools
Retrosynthetic analysis is a technique for planning a chemical synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.com Computational tools have become increasingly powerful in automating and assisting this process. synthiaonline.comarxiv.orgyoutube.com
For 7-bromo-4-chloro-6-methoxyquinoline, a retrosynthetic analysis would aim to identify key bond disconnections that lead to feasible synthetic routes. Common strategies for quinoline synthesis, such as the Combes, Conrad-Limpach, or Friedländer synthesis, could be considered.
A plausible retrosynthetic disconnection for 7-bromo-4-chloro-6-methoxyquinoline is the C4-Cl bond, leading back to the corresponding 4-hydroxyquinoline (B1666331). The 4-hydroxyquinoline can be further disconnected via cyclization of an aniline (B41778) derivative. The table below outlines a possible retrosynthetic pathway.
| Target Molecule | Disconnection | Precursors | Synthetic Strategy |
| 7-Bromo-4-chloro-6-methoxyquinoline | C4-Cl bond | 7-Bromo-6-methoxyquinolin-4-ol | Chlorination (e.g., with POCl3) |
| 7-Bromo-6-methoxyquinolin-4-ol | C2-C3 and N1-C2 bonds | 3-Bromo-4-methoxyaniline and a β-ketoester | Combes quinoline synthesis |
| 3-Bromo-4-methoxyaniline | C-Br bond | 4-Methoxyaniline | Bromination |
Computational tools like SYNTHIA™ or other retrosynthesis software can analyze vast reaction databases to suggest multiple synthetic routes, rank them based on factors like cost, step count, and predicted yield, and even identify potential side reactions. synthiaonline.com
Prediction of Synthetic Accessibility and Reaction Pathways.researchgate.net
Beyond proposing retrosynthetic routes, computational tools can also predict the synthetic accessibility of a molecule and the feasibility of specific reaction pathways. This is often achieved through a combination of machine learning models trained on large datasets of chemical reactions and quantum mechanical calculations. mdpi.com
For the proposed synthesis of 7-bromo-4-chloro-6-methoxyquinoline, computational methods could be used to:
Predict Reaction Outcomes: For each step in the proposed synthesis, predict the major product, yield, and potential byproducts. For example, in the bromination of 4-methoxyaniline, computational models could predict the regioselectivity of the reaction.
Evaluate Reaction Conditions: Suggest optimal reaction conditions (e.g., solvent, temperature, catalyst) for each step.
Assess Synthetic Accessibility: Provide a "synthetic accessibility score" for the target molecule, which is a measure of how easily it can be synthesized from commercially available starting materials.
The table below summarizes how computational tools can aid in predicting the synthesis of 7-bromo-4-chloro-6-methoxyquinoline.
| Synthetic Step | Computational Prediction |
| Bromination of 4-methoxyaniline | Regioselectivity, reaction conditions. |
| Combes quinoline synthesis | Feasibility of the cyclization, potential side reactions. |
| Chlorination of 7-bromo-6-methoxyquinolin-4-ol | Optimal chlorinating agent and reaction conditions. |
By leveraging these computational approaches, chemists can design more efficient and robust synthetic routes to novel compounds like 7-bromo-4-chloro-6-methoxyquinoline, accelerating the process of drug discovery and development.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei. However, no specific NMR data for 7-bromo-4-chloro-6-methoxyquinoline has been found in the public domain.
¹H NMR for Proton Environment Elucidation
There is no published ¹H NMR (Proton Nuclear Magnetic Resonance) spectral data available for 7-bromo-4-chloro-6-methoxyquinoline. This type of analysis would be instrumental in identifying the number of different types of protons, their chemical environments, and their proximity to one another within the molecule.
¹³C NMR for Carbon Skeleton Analysis
Similarly, experimental ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) data, which is used to determine the number and types of carbon atoms in a molecule, is not available for 7-bromo-4-chloro-6-methoxyquinoline.
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity between atoms in a molecule. A search of the scientific literature did not yield any studies that have employed these techniques for the structural analysis of 7-bromo-4-chloro-6-methoxyquinoline.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition, as well as providing insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While predicted mass data for 7-bromo-4-chloro-6-methoxyquinoline is available in databases like PubChem, with a predicted monoisotopic mass of 270.93994 Da for the neutral molecule, no experimental High-Resolution Mass Spectrometry (HRMS) data has been published. nih.govuni.lu HRMS is critical for confirming the elemental formula of a compound with high accuracy.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
There are no published studies on the fragmentation pathways of 7-bromo-4-chloro-6-methoxyquinoline using Tandem Mass Spectrometry (MS/MS). This analysis would involve isolating the molecular ion and inducing fragmentation to understand the compound's structural components and how they are connected.
LC-MS for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of 7-bromo-4-chloro-6-methoxyquinoline, LC-MS serves two primary purposes: confirming the molecular identity and assessing its purity.
The liquid chromatography component separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. The effluent from the LC column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). The experimentally determined mass is then compared to the theoretical exact mass of the compound.
For 7-bromo-4-chloro-6-methoxyquinoline (C₁₀H₇BrClNO), the monoisotopic mass is 270.93995 Da. nih.gov In mass spectrometry analysis, various adducts of the parent molecule are often detected. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can further aid in identification. uni.lu
Table 1: Predicted LC-MS Data for 7-bromo-4-chloro-6-methoxyquinoline Adducts
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
| [M+H]⁺ | 271.94722 | 145.0 |
| [M+Na]⁺ | 293.92916 | 159.9 |
| [M-H]⁻ | 269.93266 | 151.4 |
| [M+NH₄]⁺ | 288.97376 | 166.3 |
| [M+K]⁺ | 309.90310 | 147.2 |
| Data sourced from PubChemLite, predicted using CCSbase. uni.lu |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational energy levels of a molecule, but they operate on different principles and have different selection rules, often resulting in complementary information.
The structure of 7-bromo-4-chloro-6-methoxyquinoline contains several key functional groups, each with characteristic vibrational frequencies in the IR spectrum. These include the aromatic quinoline (B57606) core, the methoxy (B1213986) group (-OCH₃), the carbon-chlorine bond (C-Cl), and the carbon-bromine bond (C-Br).
The IR spectrum can be used to confirm the presence of these groups by identifying their specific absorption bands.
Table 2: Expected Characteristic IR Absorption Bands for 7-bromo-4-chloro-6-methoxyquinoline
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic Ring (Quinoline) | C-H stretch | 3000 - 3100 |
| Aromatic Ring (Quinoline) | C=C and C=N ring stretches | 1500 - 1650 |
| Methoxy Group | C-H stretch (asymmetric & symmetric) | 2850 - 2960 |
| Methoxy Group (Ether) | C-O stretch | 1000 - 1300 |
| Aryl Halide | C-Cl stretch | 700 - 850 researchgate.net |
| Aryl Halide | C-Br stretch | 500 - 600 researchgate.net |
| Wavenumber ranges are general and can be influenced by the specific molecular structure. researchgate.netlibretexts.org |
A complete vibrational analysis involves assigning all observed bands in the IR and Raman spectra to specific molecular motions, including stretching, bending, rocking, and torsional modes. This detailed assignment is complex for a molecule with multiple atoms and low symmetry like 7-bromo-4-chloro-6-methoxyquinoline.
Modern analysis heavily relies on computational chemistry, particularly Density Functional Theory (DFT) calculations, to predict the vibrational frequencies and intensities. researchgate.netresearchgate.netmdpi.com Researchers calculate the theoretical spectra and compare them to the experimental IR and Raman data to achieve a reliable assignment of the vibrational modes.
Beyond the primary functional group stretches, a full analysis would characterize:
Quinoline Ring Modes: In-plane and out-of-plane bending of the C-H bonds, as well as various "ring breathing" and deformation modes.
Methoxy Group Modes: In addition to C-H stretching, methyl rock, and wagging vibrations would be expected.
Halogen Modes: The C-Cl and C-Br stretching vibrations are typically found in the fingerprint region at lower wavenumbers. researchgate.net Their corresponding bending modes occur at even lower frequencies.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The output chromatogram provides a quantitative measure of purity by comparing the peak area of the main compound to the total area of all peaks.
Developing an effective HPLC method is crucial for both analytical purity assessment and larger-scale preparative separation to isolate the pure compound. For an aromatic heterocycle like 7-bromo-4-chloro-6-methoxyquinoline, a reversed-phase HPLC (RP-HPLC) method is typically the starting point.
The method development process involves optimizing several parameters:
Stationary Phase (Column): Alkyl-bonded silica, such as C18 or C8, is the most common choice. The specific chemistry of the stationary phase can be varied to fine-tune selectivity.
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape in a reasonable time.
Additives: Small amounts of an acid, such as formic acid (0.1%) or trifluoroacetic acid (0.1%), are frequently added to the mobile phase. This helps to protonate any basic sites on the molecule (like the quinoline nitrogen), leading to sharper, more symmetrical peaks.
Detection: A UV detector is commonly used, with the detection wavelength set to a λₘₐₓ of the compound to ensure high sensitivity.
Table 3: Typical Starting Conditions for RP-HPLC Method Development
| Parameter | Typical Setting | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase separation |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, pH modifier |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component, pH modifier |
| Gradient | 5% to 95% B over 20 minutes | Elute compounds with a wide range of polarities |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Detection | UV at ~254 nm or a determined λₘₐₓ | Monitor the elution of the compound |
| Column Temperature | 25-40 °C | Improve peak shape and run-to-run reproducibility |
| These conditions provide a general framework and require empirical optimization for this specific analyte. researchgate.net |
Chiral chromatography is a specialized form of HPLC used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter and lacks a plane of symmetry.
The compound 7-bromo-4-chloro-6-methoxyquinoline is an achiral molecule. It does not possess any chiral centers (an atom, typically carbon, bonded to four different groups) and has a plane of symmetry congruent with the plane of the aromatic rings. Therefore, it does not exist as a pair of enantiomers.
As a result, chiral chromatography is not a relevant or applicable technique for the analysis of 7-bromo-4-chloro-6-methoxyquinoline, as there are no enantiomers to separate.
X-Ray Crystallography for Solid-State Structure Determination
As of the current body of scientific literature, no experimental X-ray crystallographic data for 7-bromo-4-chloro-6-methoxyquinoline has been published. While the compound is available commercially and is indexed in chemical databases, its single-crystal structure has not been deposited in crystallographic databases such as the Cambridge Structural Database (CSD). Consequently, precise experimental data on its crystal system, space group, and unit cell dimensions are not available.
In the absence of experimental data, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the lowest energy conformation and potential crystal packing of 7-bromo-4-chloro-6-methoxyquinoline. Such theoretical studies can provide valuable insights into the molecule's geometry but await experimental validation through single-crystal X-ray diffraction.
Table 1: Crystallographic Data for 7-bromo-4-chloro-6-methoxyquinoline
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This method provides an empirical formula, which can be compared with the theoretical composition based on the proposed molecular formula. For 7-bromo-4-chloro-6-methoxyquinoline, the theoretical molecular formula is C₁₀H₇BrClNO.
The validation of the empirical formula is a critical step in the characterization of a newly synthesized compound, confirming that the constituent elements are present in the correct ratios. This is typically achieved through combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified. Halogens and sulfur are determined by other specific analytical methods.
Similar to the crystallographic data, specific experimental results from the elemental analysis of 7-bromo-4-chloro-6-methoxyquinoline are not reported in peer-reviewed journals or public databases. uni.lu However, the theoretical elemental composition can be calculated from its molecular formula.
Table 2: Theoretical Elemental Composition of 7-bromo-4-chloro-6-methoxyquinoline
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 44.09 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.59 |
| Bromine | Br | 79.904 | 1 | 79.904 | 29.32 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.01 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.14 |
| Oxygen | O | 15.999 | 1 | 15.999 | 5.87 |
| Total | 272.529 | 100.00 |
The comparison of experimentally obtained elemental percentages with the theoretical values in Table 2 would be essential for any research involving the synthesis or use of this compound to definitively validate its empirical formula.
Applications of 7 Bromo 4 Chloro 6 Methoxyquinoline in Chemical Biology and Advanced Materials Non Clinical
Role as Chemical Building Blocks in Complex Molecule Synthesis
7-Bromo-4-chloro-6-methoxyquinoline is recognized primarily as a heterocyclic building block, a foundational component for constructing more elaborate chemical structures. Its quinoline (B57606) core, substituted with bromine, chlorine, and methoxy (B1213986) groups at specific positions, offers multiple reactive sites for synthetic transformations. This multifunctionality allows for its integration into a diverse array of larger, more complex molecules.
The presence of both a bromine and a chlorine atom provides opportunities for various cross-coupling reactions, which are fundamental techniques in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The methoxy group can also be chemically altered, further expanding the synthetic possibilities. While detailed research findings on the specific use of this compound in the synthesis of complex molecules are not widely published, its structural characteristics firmly place it in the category of a versatile synthetic intermediate.
Table 1: Key Reactive Sites of 7-Bromo-4-chloro-6-methoxyquinoline for Complex Synthesis
| Functional Group | Position | Potential Synthetic Transformations |
| Bromo | 7 | Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions; Lithiation-substitution reactions. |
| Chloro | 4 | Nucleophilic aromatic substitution; Cross-coupling reactions (typically less reactive than bromo). |
| Methoxy | 6 | Ether cleavage to a hydroxyl group, enabling further functionalization. |
| Quinoline Core | - | Ring modification or functionalization at other positions. |
Utilization as Mechanistic Probes in Biochemical Systems
Currently, there is a notable lack of specific, published research that details the use of 7-bromo-4-chloro-6-methoxyquinoline as a mechanistic probe in biochemical systems. While quinoline derivatives, in general, are explored for such purposes due to their potential to interact with biological macromolecules, no specific studies have been identified for this particular compound.
Contributions to Dye and Pigment Chemistry Research
There are no available research findings that specifically document the application or contribution of 7-bromo-4-chloro-6-methoxyquinoline in the field of dye and pigment chemistry. The inherent structural properties of the quinoline ring system can sometimes impart chromophoric or auxochromic effects, but the specific impact of the 7-bromo, 4-chloro, and 6-methoxy substitution pattern on its color properties has not been a subject of detailed investigation in the accessible scientific literature.
Exploration in Supramolecular Chemistry and Coordination Compounds
Detailed explorations of 7-bromo-4-chloro-6-methoxyquinoline within the realms of supramolecular chemistry and the formation of coordination compounds are not presently found in the scientific literature. The nitrogen atom in the quinoline ring does present a potential site for coordination with metal ions, a key interaction in the formation of coordination compounds and supramolecular assemblies. However, specific research to exploit this feature with this particular compound has not been reported.
Emerging Applications in Organic Electronics or Optoelectronic Materials Research
As of now, there is no documented research on the emerging applications of 7-bromo-4-chloro-6-methoxyquinoline in the fields of organic electronics or optoelectronic materials. While the extended π-system of the quinoline core is a feature often found in organic electronic materials, the specific electronic and photophysical properties of this compound and its derivatives have not been investigated for these applications.
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of enantioselective synthetic methods is a critical area of research. For 7-bromo-4-chloro-6-methoxyquinoline, future work should focus on creating chiral derivatives through novel asymmetric synthetic routes.
Current strategies for generating chiral quinolines often involve the asymmetric hydrogenation of the quinoline (B57606) carbocycle or the enantioselective functionalization of pre-existing quinolones. nih.govrsc.org Future research could explore:
Catalytic Asymmetric Hydrogenation: Employing chiral ruthenium or iridium catalysts to selectively reduce the carbocyclic ring of 7-bromo-4-chloro-6-methoxyquinoline could yield chiral 5,6,7,8-tetrahydroquinoline derivatives. rsc.org The electronic effects of the bromo, chloro, and methoxy (B1213986) groups will likely influence the chemo- and enantioselectivity of this transformation, requiring careful catalyst and reaction condition screening.
Enantioselective C-H Functionalization: Directing group-assisted, transition-metal-catalyzed C-H functionalization at positions C-5 or C-8 could introduce a chiral center. This would require the development of novel chiral ligands that can effectively control the stereochemistry of the bond formation.
Asymmetric Dearomatization: The enantioselective alkynylation of a quinolone precursor, followed by further transformations, presents a powerful method for creating stereogenic centers at the 2-position. nih.gov Adapting this methodology to a precursor of 7-bromo-4-chloro-6-methoxyquinoline could provide access to a diverse range of chiral dihydroquinoline products.
These approaches would not only provide access to new chiral entities for biological screening but also contribute to the broader field of asymmetric synthesis of complex heterocycles.
Exploration of Bioorthogonal Reactivity
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The unique electronic and steric properties of 7-bromo-4-chloro-6-methoxyquinoline make it a candidate for the development of new bioorthogonal probes. The presence of two distinct halogen atoms (bromine and chlorine) at different positions on the quinoline ring offers opportunities for selective functionalization.
Future research in this area could focus on:
Selective Palladium-Catalyzed Cross-Coupling: The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, site-selective cross-coupling reactions. nih.gov For instance, a Sonogashira or Suzuki coupling could be performed selectively at the more reactive C-Br bond, allowing for the introduction of a reporter group (e.g., a fluorophore or an alkyne for click chemistry). Subsequently, a different coupling reaction could be performed at the C-Cl bond. This would enable the creation of dual-functional probes.
"Click-to-Release" Strategies: The quinoline scaffold could be incorporated into a cleavable linker system. For example, one of the halogen atoms could be substituted with a group that, upon a specific bioorthogonal reaction like a tetrazine ligation, triggers the cleavage and release of a therapeutic agent or a reporter molecule. chemrxiv.orgnih.gov The electronic nature of the substituted quinoline could be tuned to modulate the kinetics of the release.
Photo-cleavable Probes: The quinoline ring system is known for its photochemical properties. It may be possible to design derivatives of 7-bromo-4-chloro-6-methoxyquinoline that can be cleaved upon irradiation with light of a specific wavelength, offering spatiotemporal control over the release of a payload in a biological environment.
Advanced Mechanistic Studies using Biophysical Techniques
To fully understand the potential of 7-bromo-4-chloro-6-methoxyquinoline and its derivatives as therapeutic agents or molecular probes, detailed mechanistic studies are essential. Advanced biophysical techniques can provide invaluable insights into how these molecules interact with their biological targets. mdpi.com
Future research should employ a suite of biophysical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the binding of the quinoline derivative to a target protein at atomic resolution. uncw.eduyoutube.com Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify binding epitopes, while 2D NMR experiments can reveal conformational changes in the protein upon binding.
X-ray Crystallography: Co-crystallization of the compound with its target protein can provide a high-resolution 3D structure of the complex. This information is crucial for understanding the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that govern binding and for guiding structure-based drug design.
Surface Plasmon Resonance (SPR): SPR is a powerful technique for quantifying the kinetics and thermodynamics of binding. nuvisan.com It can determine the association and dissociation rate constants (kon and koff), as well as the binding affinity (KD), providing a detailed picture of the binding event.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).
Integration with Artificial Intelligence for Design and Discovery
Key areas for AI integration include:
Generative Chemistry: AI models, such as generative adversarial networks (GANs) and reinforcement learning (RL) algorithms, can be trained on large chemical databases to design novel quinoline scaffolds with desired properties. pharmafeatures.commoleculeinsight.com These models can explore vast chemical space to propose new derivatives of 7-bromo-4-chloro-6-methoxyquinoline that are optimized for specific biological targets or material applications.
Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a complex quinoline derivative and propose efficient synthetic routes. fanaticalfuturist.comchemical.ai This can save significant time and resources in the lab by identifying viable pathways and avoiding synthetic dead ends.
Bioactivity Prediction: Machine learning models can be trained to predict the biological activity of new quinoline derivatives based on their chemical structure. nih.govnih.gov By learning from existing structure-activity relationship (SAR) data, these models can prioritize the synthesis of compounds that are most likely to be active, making the discovery process more efficient.
Expanding Applications in Catalysis and Organometallic Chemistry
The quinoline motif is not only a key pharmacophore but can also serve as a versatile ligand in organometallic chemistry and catalysis. acs.orgiaea.org The specific electronic and steric properties of 7-bromo-4-chloro-6-methoxyquinoline make it an interesting candidate for these applications.
Future research could explore:
Novel Ligand Design: The nitrogen atom of the quinoline ring can coordinate to a variety of transition metals. The electronic properties of the metal center can be fine-tuned by the substituents on the quinoline ring. The bromo and chloro groups are electron-withdrawing, which could enhance the catalytic activity of the metal center in certain reactions.
Palladium-Catalyzed Cross-Coupling: The two halogen atoms on the quinoline ring make it an ideal substrate for palladium-catalyzed cross-coupling reactions. nobelprize.org This could be used to synthesize complex polymeric materials with the quinoline unit as a repeating monomer. The differential reactivity of the C-Br and C-Cl bonds could allow for the controlled, stepwise synthesis of these materials.
Photocatalysis: Quinoline derivatives can exhibit interesting photophysical properties. It is conceivable that organometallic complexes of 7-bromo-4-chloro-6-methoxyquinoline could be developed as novel photocatalysts for organic transformations.
By pursuing these future research directions, the scientific community can continue to unlock the potential of 7-bromo-4-chloro-6-methoxyquinoline, leading to new discoveries in medicine, materials science, and catalysis.
Q & A
Q. What are the established synthetic routes for 7-bromo-4-chloro-6-methoxyquinoline?
Methodological Answer : The synthesis typically involves halogenation and substitution reactions on the quinoline scaffold. A common approach starts with 4-chloro-6-methoxyquinoline, which undergoes regioselective bromination at the 7-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl₄). Alternatively, cross-coupling reactions using palladium catalysts (e.g., [PdCl₂(dcpf)] with K₃PO₄ in 1,4-dioxane) can introduce bromine at specific positions . Purification often involves column chromatography or recrystallization.
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ ~3.9 ppm, aromatic protons at δ 7.0–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 286.91 for C₁₀H₈BrClNO).
- X-ray Crystallography : Resolves halogen positioning and molecular packing, as seen in related quinoline derivatives .
Q. What are the typical reactivity patterns of 7-bromo-4-chloro-6-methoxyquinoline?
Methodological Answer :
- Nucleophilic Aromatic Substitution : Bromine at position 7 is susceptible to substitution with amines or alkoxides.
- Cross-Coupling : Suzuki-Miyaura reactions replace bromine with aryl/heteroaryl groups using Pd catalysts .
- Electrophilic Substitution : Methoxy at position 6 directs electrophiles to the 5- or 8-positions due to its electron-donating nature.
Advanced Research Questions
Q. How does the substitution pattern affect regioselectivity in cross-coupling reactions?
Methodological Answer : The bromine at position 7 is more reactive than chlorine at position 4 in Pd-mediated couplings due to lower bond dissociation energy. For example, Suzuki reactions selectively replace bromine, leaving chlorine intact. Steric hindrance from the methoxy group at position 6 further directs coupling to the 7-position. Optimization of ligands (e.g., dcpf in ) enhances selectivity and yield .
Q. How can structural modifications improve biological activity against enzyme targets?
Methodological Answer :
- Substituent Tuning : Replacing bromine at position 7 with iodine (larger atomic radius) enhances hydrophobic interactions in enzyme pockets .
- Methoxy Group Optimization : Converting methoxy to hydroxyl (via demethylation) increases hydrogen-bonding potential, as seen in antimalarial quinolines .
- Hybrid Derivatives : Conjugation with aminoalkyl chains (e.g., via Buchwald-Hartwig amination) improves cellular uptake and target affinity .
Q. How to address contradictions in reported biological activity data?
Methodological Answer :
- Control Experiments : Compare activity of 7-bromo-4-chloro-6-methoxyquinoline with analogs lacking specific halogens (e.g., 4-chloro-6-methoxyquinoline) to isolate substituent effects .
- Assay Standardization : Use isogenic cell lines or enzyme isoforms to minimize variability .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies conflicting binding modes caused by methoxy vs. halogen interactions .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
Methodological Answer :
- Prodrug Design : Esterification of the methoxy group (e.g., to acetate) increases lipophilicity for membrane penetration, with enzymatic hydrolysis releasing the active form .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion and sustained release .
- Salt Formation : Hydrochloride salts of aminoalkyl derivatives enhance solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
